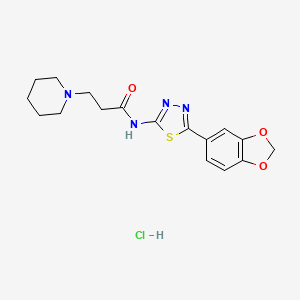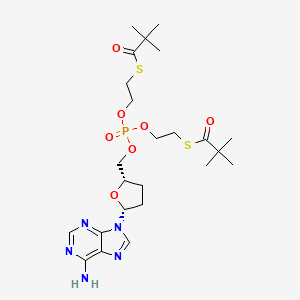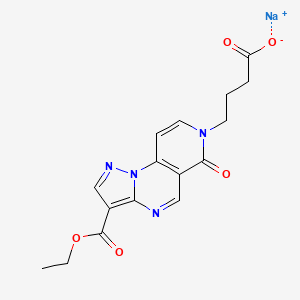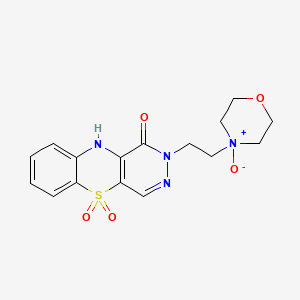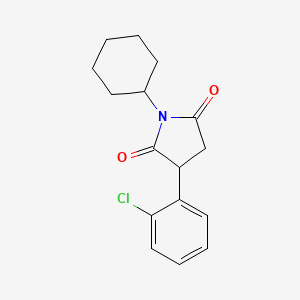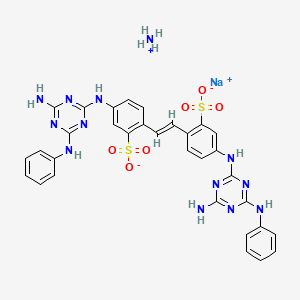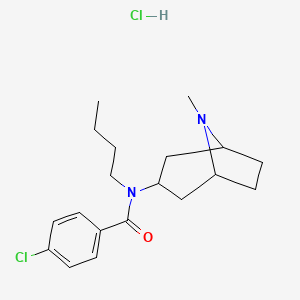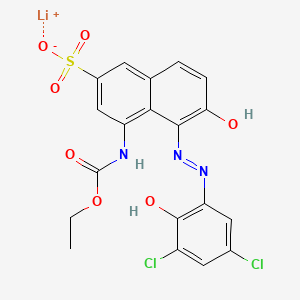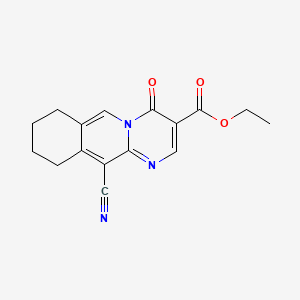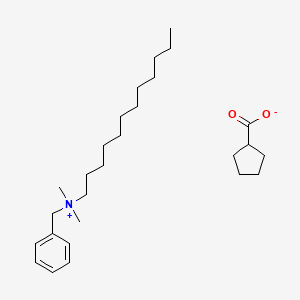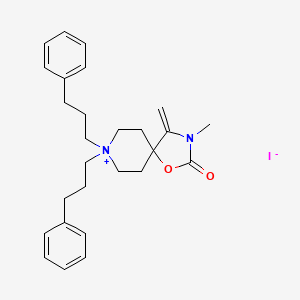
1-Oxa-3-aza-8-azoniaspiro(4.5)decane, 3-methyl-4-methylene-2-oxo-8,8-bis(3-phenylpropyl)-, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxa-3-aza-8-azoniaspiro(4.5)decane, 3-methyl-4-methylene-2-oxo-8,8-bis(3-phenylpropyl)-, iodide is a complex organic compound with a unique spiro structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its molecular formula is C27H35N2O2I, and it has a significant molecular weight due to the presence of iodine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-3-aza-8-azoniaspiro(4.5)decane, 3-methyl-4-methylene-2-oxo-8,8-bis(3-phenylpropyl)-, iodide involves multiple steps, starting with the preparation of the spirocyclic core. The reaction typically involves the use of specific reagents and catalysts to achieve the desired spiro structure. The conditions often include controlled temperatures and pressures to ensure the correct formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Oxa-3-aza-8-azoniaspiro(4.5)decane, 3-methyl-4-methylene-2-oxo-8,8-bis(3-phenylpropyl)-, iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Oxa-3-aza-8-azoniaspiro(4.5)decane, 3-methyl-4-methylene-2-oxo-8,8-bis(3-phenylpropyl)-, iodide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Oxa-3-aza-8-azoniaspiro(4.5)decane, 3-methyl-4-methylene-2-oxo-8,8-bis(3-phenylpropyl)-, iodide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Oxa-3-aza-8-azoniaspiro(4.5)decane derivatives: Compounds with similar spiro structures but different substituents.
Other spirocyclic compounds: Compounds with different core structures but similar functional groups.
Uniqueness
1-Oxa-3-aza-8-azoniaspiro(4.5)decane, 3-methyl-4-methylene-2-oxo-8,8-bis(3-phenylpropyl)-, iodide is unique due to its specific spiro structure and the presence of iodine, which imparts distinct chemical and biological properties. Its versatility in various applications makes it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
134070-01-2 |
|---|---|
Molekularformel |
C27H35IN2O2 |
Molekulargewicht |
546.5 g/mol |
IUPAC-Name |
3-methyl-4-methylidene-8,8-bis(3-phenylpropyl)-1-oxa-3-aza-8-azoniaspiro[4.5]decan-2-one;iodide |
InChI |
InChI=1S/C27H35N2O2.HI/c1-23-27(31-26(30)28(23)2)17-21-29(22-18-27,19-9-15-24-11-5-3-6-12-24)20-10-16-25-13-7-4-8-14-25;/h3-8,11-14H,1,9-10,15-22H2,2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
RTZOUPCGTRNNAF-UHFFFAOYSA-M |
Kanonische SMILES |
CN1C(=C)C2(CC[N+](CC2)(CCCC3=CC=CC=C3)CCCC4=CC=CC=C4)OC1=O.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



